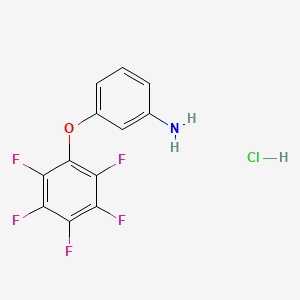

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride

Description

3-(2,3,4,5,6-Pentafluorophenoxy)aniline Hydrochloride is a fluorinated aromatic amine derivative characterized by a pentafluorophenoxy group (-OC₆F₅) attached to the meta position of an aniline ring, with a hydrochloride salt formation.

Properties

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMJKIZBCJNWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride typically involves the reaction of 2,3,4,5,6-pentafluorophenol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenoxy group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The aniline moiety allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation reactions can produce quinone derivatives .

Scientific Research Applications

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride involves its interaction with specific molecular targets and pathways. The pentafluorophenoxy group enhances its reactivity and allows for selective binding to target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, synthesis methods, and applications based on the provided evidence:

Note: Molecular formula and weight for the target compound are inferred from its IUPAC name.

Key Comparative Insights

Structural Variations :

- The target compound and PFBHA share pentafluorophenyl motifs but differ in functional groups (aniline vs. hydroxylamine), leading to divergent applications (pharmaceuticals vs. analytical chemistry) .

- 3-[(Phenylsulfonyl)methyl]aniline hydrochloride and 3-(methylsulfonyl)-aniline hydrochloride highlight the impact of sulfonyl groups on biological activity, whereas fluorinated analogs prioritize electronic effects .

Applications: Fluorinated anilines are prevalent in catalysis (e.g., Ti complexes for polymer synthesis) and analytical chemistry (PFBHA for aldehyde detection) . The target compound’s pentafluorophenoxy group may enhance stability in drug design or material interfaces, though specific studies are lacking in the evidence.

Market Trends :

- Fluorinated aniline derivatives like 3-(methylsulfonyl)-aniline hydrochloride have established regional markets, indicating commercial viability for niche compounds .

Biological Activity

3-(2,3,4,5,6-pentafluorophenoxy)aniline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to detail the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,3,4,5,6-pentafluorophenoxy)aniline hydrochloride is , with a molecular weight of approximately 307.65 g/mol. The presence of multiple fluorine atoms contributes to its hydrophobic nature and potentially enhances its biological activity.

Antimicrobial Activity

Research has indicated that compounds with fluorinated phenyl groups often exhibit enhanced antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The data indicates that the compound exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections.

The mechanism by which 3-(2,3,4,5,6-pentafluorophenoxy)aniline hydrochloride exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The fluorine substituents may enhance lipophilicity, allowing better penetration through the lipid bilayer of bacterial membranes.

Case Studies

Several studies have explored the biological activity of similar fluorinated compounds. For instance:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a related pentafluorophenyl compound exhibited potent antifungal activity against Candida species. The study highlighted the role of fluorine in enhancing the lipophilicity and bioavailability of the compound .

- Case Study 2 : Another research effort focused on the synthesis and biological evaluation of various aniline derivatives. It was found that modifications at the para position significantly influenced antibacterial potency .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For analogous compounds like 3-(chloromethyl)aniline hydrochloride, triethylamine is used to neutralize HCl during reactions, improving solubility and reducing side products . For the target compound, introducing pentafluorophenoxy groups may require inert atmospheres (e.g., argon) to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography, guided by TLC monitoring, can enhance purity. Adjusting pH during salt formation (using HCl) is critical to avoid over-acidification, which may degrade the product .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the aromatic ring. Fluorine-specific NMR (¹⁹F) helps resolve overlapping signals due to the five fluorine atoms. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and C-F bonds. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What purification methods are effective for isolating 3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride post-synthesis?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) is effective due to the compound’s hydrochloride salt form. For impurities with similar polarity, reverse-phase column chromatography (C18 stationary phase) with gradient elution (water/acetonitrile + 0.1% formic acid) enhances separation. Lyophilization can be employed for solvent removal without thermal degradation .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to model solvent interactions and compare with experimental NMR/IR. If fluorine chemical shifts deviate, check for anisotropic effects or hydrogen bonding. Validate computational models against crystallographic data (if available) or adjust basis sets to account for electron-withdrawing pentafluorophenoxy groups .

Q. What strategies mitigate decomposition of this compound under varying pH or thermal conditions?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) reveal decomposition pathways. The compound may hydrolyze in acidic/basic media, releasing toxic HF or aromatic amines. Buffer solutions (pH 4–6) minimize degradation during biological assays. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Storage under anhydrous conditions (desiccants) and inert atmospheres (N₂) is recommended, as per safety data for structurally similar fluorinated compounds .

Q. How can researchers assess the biological activity of this compound given its structural analogs in natural products?

- Methodological Answer : Compare its structure to metabolites like 4-oxo-N-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]-1,4-dioxol-4-one (PubChem CID: 145670050), which exhibits enzyme-inhibitory properties . Use in vitro assays (e.g., kinase inhibition or cytotoxicity screens) to evaluate activity. Molecular docking studies with target proteins (e.g., cytochrome P450) can predict binding affinity. Adjust the pentafluorophenoxy group’s steric/electronic profile to optimize interactions .

Contradiction Analysis & Experimental Design

Q. How to resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. Characterize crystallinity via X-ray diffraction (XRD) and compare with literature. Use standardized solvents (e.g., USP-grade DMSO) for solubility tests. Quantify residual solvents via gas chromatography (GC) to rule out confounding factors. Collaborate with computational chemists to predict solubility parameters (Hansen solubility spheres) .

Q. What experimental controls are critical when studying this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Include negative controls (no nucleophile) to assess inherent stability. Monitor reaction progress via LC-MS to detect intermediates (e.g., Meisenheimer complexes). Use deuterated solvents (e.g., D₂O) in kinetic studies to distinguish protonation effects. For fluorinated byproduct identification, employ ¹⁹F NMR or ion chromatography to detect fluoride ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.